molecular formula C19H13ClN2O3 B2384233 (E)-3-(5-(2-chlorophenyl)furan-2-yl)-2-cyano-N-(furan-2-ylmethyl)acrylamide CAS No. 468073-06-5

(E)-3-(5-(2-chlorophenyl)furan-2-yl)-2-cyano-N-(furan-2-ylmethyl)acrylamide

Cat. No.: B2384233
CAS No.: 468073-06-5
M. Wt: 352.77
InChI Key: YFGRMQZRYRAIMA-JLHYYAGUSA-N
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Description

(E)-3-(5-(2-chlorophenyl)furan-2-yl)-2-cyano-N-(furan-2-ylmethyl)acrylamide is a synthetic organic compound that features a furan ring, a cyano group, and a chlorophenyl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(5-(2-chlorophenyl)furan-2-yl)-2-cyano-N-(furan-2-ylmethyl)acrylamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors.

    Introduction of the chlorophenyl group: This step might involve a halogenation reaction.

    Formation of the acrylamide moiety: This could be done through a condensation reaction involving a cyano group and an amine.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This might include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(5-(2-chlorophenyl)furan-2-yl)-2-cyano-N-(furan-2-ylmethyl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like sodium methoxide or other nucleophiles.

Major Products

    Oxidation: Furanones or other oxidized derivatives.

    Reduction: Amines or other reduced derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

(E)-3-(5-(2-chlorophenyl)furan-2-yl)-2-cyano-N-(furan-2-ylmethyl)acrylamide may have applications in:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying biological pathways involving furan derivatives.

    Medicine: Possible therapeutic applications due to its structural similarity to known bioactive compounds.

    Industry: Use in the synthesis of materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action for (E)-3-(5-(2-chlorophenyl)furan-2-yl)-2-cyano-N-(furan-2-ylmethyl)acrylamide would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity. The cyano group could be involved in hydrogen bonding or other interactions with the target protein.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-(5-(2-chlorophenyl)furan-2-yl)-2-cyano-N-(furan-2-ylmethyl)acrylamide: can be compared with other furan derivatives or cyanoacrylamides.

    Unique Features: The combination of a furan ring, a cyano group, and a chlorophenyl group might confer unique biological activities or chemical reactivity.

List of Similar Compounds

  • Furan-2-carboxamide
  • 2-cyano-N-(furan-2-ylmethyl)acrylamide
  • 5-(2-chlorophenyl)furan-2-carboxamide

Properties

IUPAC Name

(E)-3-[5-(2-chlorophenyl)furan-2-yl]-2-cyano-N-(furan-2-ylmethyl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClN2O3/c20-17-6-2-1-5-16(17)18-8-7-14(25-18)10-13(11-21)19(23)22-12-15-4-3-9-24-15/h1-10H,12H2,(H,22,23)/b13-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFGRMQZRYRAIMA-JLHYYAGUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)C=C(C#N)C(=O)NCC3=CC=CO3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)/C=C(\C#N)/C(=O)NCC3=CC=CO3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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